molecular formula C7H10N6 B13298133 7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13298133
M. Wt: 178.20 g/mol
InChI Key: BZUWPPHTJQIXLD-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, MnO2, Pb(OAc)4

    Reducing Agents: NaBH4

    Solvents: Common solvents include ethanol, methanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can result in various substituted triazolopyrimidines .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of nitrogen atoms.

    1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but with different substituents.

Uniqueness

7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile inhibitor of various enzymes and receptors sets it apart from other similar compounds .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

7-(aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C7H10N6/c1-9-6-11-7-10-3-2-5(4-8)13(7)12-6/h2-3H,4,8H2,1H3,(H,9,12)

InChI Key

BZUWPPHTJQIXLD-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN2C(=CC=NC2=N1)CN

Origin of Product

United States

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